molecular formula C20H18O6 B2961819 (Z)-methyl 2-(3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate CAS No. 869076-96-0

(Z)-methyl 2-(3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Cat. No.: B2961819
CAS No.: 869076-96-0
M. Wt: 354.358
InChI Key: IWPOSWDXJOBWCP-ZDLGFXPLSA-N
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Description

(Z)-methyl 2-(3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a synthetic compound featuring a benzofuran-3(2H)-one core, a structure of significant interest in medicinal chemistry and drug discovery. This specific (Z)-isomer contains key functional groups, including an ethoxy substitution on the benzofuran ring and a phenoxyacetate moiety, which are known to influence the compound's physicochemical properties and biological activity. Compounds based on the benzofuranone scaffold, such as aurone analogues, are extensively investigated for their potential as cytotoxic agents . Research on similar structures has demonstrated promising activity in in vitro anticancer studies against human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines, suggesting this compound may serve as a valuable candidate in oncology research . The mechanism of action for related compounds often involves interference with cellular proliferation pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

methyl 2-[3-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-15-7-8-16-17(11-15)26-18(20(16)22)10-13-5-4-6-14(9-13)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPOSWDXJOBWCP-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OCC(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OCC(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is an organic compound characterized by its unique structural features, including a benzofuran derivative. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase inhibitor and its implications in cancer treatment.

The molecular formula of this compound is C22H21NO6C_{22}H_{21}NO_6, with a molecular weight of approximately 395.41 g/mol. The compound features a methanesulfonate group, which is significant for its reactivity and potential biological interactions.

Anticholinesterase Activity

Research has shown that derivatives of benzofuran compounds, similar to this compound, exhibit notable anticholinesterase activity. For instance, a study evaluated a series of benzofuranone derivatives and identified several with high inhibitory potency against acetylcholinesterase, with one compound demonstrating an IC50 value of approximately 10 nM . This suggests that this compound may possess similar properties, making it a candidate for further investigation in neurodegenerative disease treatments.

Cytotoxicity and Cancer Treatment

The compound's potential as an anticancer agent has also been explored. Studies involving related benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. For example, compounds from similar structural classes displayed IC50 values ranging from 19.6 to 28.6 μM against multiple cancer cell lines . These findings indicate that this compound could be effective in inhibiting cancer cell proliferation.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as the ethoxy and oxobenzofuran moieties, contributes significantly to its biological properties. Compounds with similar structures have been shown to inhibit protein tyrosine phosphatase and exhibit anti-inflammatory effects .

Case Studies

  • Anticancer Activity : A study reported that related benzofuran derivatives induced apoptosis in MCF-7 cells through specific signaling pathways, including the activation of p38 and JNK pathways while inhibiting ERK signaling . This suggests that this compound may also engage similar mechanisms.
  • Neuroprotective Effects : In another investigation focusing on acetylcholinesterase inhibitors, several synthesized compounds exhibited protective effects against neurodegeneration by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with E/Z Isomerism

The stereochemistry of the exocyclic double bond significantly influences biological activity. For example:

  • (E)-Methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate (1) and (E)-Methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate (2) exhibit strong herbicidal effects on Arabidopsis thaliana, with compound 1 showing greater root growth inhibition (ED₅₀: 0.8 μM) and 2 causing severe root malformations .

Substituent Variations in Benzofuran Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents Biological Activity Key Findings
Target Compound (Z-isomer) 6-ethoxy, 3-phenoxyacetate Not explicitly reported (inferred herbicidal potential) Structural similarity to active E-isomers suggests possible activity .
(Z)-Ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-ethoxybenzylidene, ethyl ester Unknown Ethyl ester may alter solubility and bioavailability vs. methyl esters .
(Z)-Methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate 4-phenoxypropanoate Unknown Propanoate chain may enhance lipophilicity compared to acetate .
(E)-Methyl 2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate (2) Phenylimino, phenylacetate Herbicidal (ED₅₀: 1.2 μM) Root morphology disruptions linked to phenylimino group .

Mechanistic Insights

  • Herbicidal Action : The target compound’s E-isomer analogues inhibit root growth by disrupting auxin signaling and nutrient uptake, with ED₅₀ values <1 μM . The Z-isomer’s activity may depend on similar mechanisms but requires empirical validation.
  • Synthesis Pathways : Like compound 1 and 2 , the target compound can be synthesized via Pd-catalyzed oxidative carbonylation, though reaction conditions (e.g., solvent, temperature) may vary to stabilize the Z-configuration .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Methyl esters generally exhibit slower hydrolysis than ethyl esters, which may prolong herbicidal activity .

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?

  • Answer : Link its electronic properties (e.g., fluorescence) to photodynamic therapy (PDT) mechanisms or organic semiconductor applications. Use molecular docking to predict protein binding (e.g., COX-2 inhibition) and validate with in vitro assays. Collaborate with computational chemists to align experimental data with QSAR models .

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